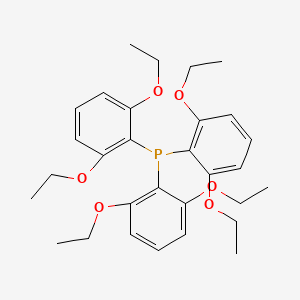
Tris(2,6-diethoxyphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,6-diethoxyphenyl)phosphane is an organophosphorus compound characterized by the presence of three 2,6-diethoxyphenyl groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,6-diethoxyphenyl)phosphane typically involves the reaction of 2,6-diethoxyphenylmagnesium bromide with a suitable phosphorus halide, such as phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
3C8H11MgBr+PCl3→P(C8H11)3+3MgBrCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tris(2,6-diethoxyphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkyl halides are used.
Coordination: Transition metal salts like palladium chloride and platinum chloride are typical reagents.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Tris(2,6-diethoxyphenyl)phosphane has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tris(2,6-diethoxyphenyl)phosphane primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating catalytic cycles. The electron-donating properties of the 2,6-diethoxyphenyl groups enhance the reactivity of the metal center, making it more effective in catalysis.
Comparison with Similar Compounds
Similar Compounds
Tris(2,6-dimethoxyphenyl)phosphine: Similar in structure but with methoxy groups instead of ethoxy groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains three methoxy groups on each phenyl ring.
Uniqueness
Tris(2,6-diethoxyphenyl)phosphane is unique due to the presence of ethoxy groups, which can influence its steric and electronic properties differently compared to methoxy-substituted analogs. This can result in variations in reactivity and selectivity in catalytic applications.
Properties
CAS No. |
85417-42-1 |
|---|---|
Molecular Formula |
C30H39O6P |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
tris(2,6-diethoxyphenyl)phosphane |
InChI |
InChI=1S/C30H39O6P/c1-7-31-22-16-13-17-23(32-8-2)28(22)37(29-24(33-9-3)18-14-19-25(29)34-10-4)30-26(35-11-5)20-15-21-27(30)36-12-6/h13-21H,7-12H2,1-6H3 |
InChI Key |
FWVVEAVTTAPEHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)P(C2=C(C=CC=C2OCC)OCC)C3=C(C=CC=C3OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















